5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Description
Properties
IUPAC Name |
6-hydroxy-5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-2-4-7(5-3-6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKLMEDHWKKLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of hydrazinocarbothioamides with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions in ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazono group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Key Observations :
Substituent Effects :
- Electron-donating groups (e.g., 4-methyl, 4-methoxy) correlate with high yields (77–94%) and thermal stability (>275°C), likely due to favorable resonance and reduced steric hindrance during synthesis .
- Electron-withdrawing groups (e.g., 4-trifluoromethoxy, 4-bromo) may reduce bioactivity by increasing polarity or steric bulk, as seen in weakened inhibition for chlorinated analogs .
Biological Activity :
- The furylmethylene group in the 4-bromophenyl analog () demonstrates potent Dam inhibition, suggesting that conjugated systems enhance target binding .
- Substitutions on the phenyl ring (e.g., benzoic acid in ) can compensate for unfavorable interactions, highlighting the scaffold's adaptability .
Physical Properties :
- Melting points for analogs range from 192°C (diethyl derivatives) to >300°C, with higher values associated with rigid, planar substituents (e.g., trifluoromethoxy) .
- The 4-methyl group in the target compound likely offers a balance between solubility (via moderate hydrophobicity) and stability.
Synthetic Trends: Diethyl derivatives (e.g., 4'l, 4'm) show lower melting points (175–225°C), indicating that alkylation reduces crystallinity .
Biological Activity
5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy.
- Molecular Formula : C₁₈H₂₄N₄O₂S
- Molecular Weight : 360.47 g/mol
- CAS Number : 352350-12-0
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and potential antimicrobial effects. Below are key findings from various studies:
Anticancer Activity
Several studies have reported on the anticancer properties of related pyrimidinedione derivatives, suggesting that modifications to the structure can significantly influence their efficacy.
-
In Vitro Studies :
- A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from 3.29 to 10 µg/mL .
- The mechanism of action often involves the induction of apoptosis through caspase activation, leading to cell cycle arrest in the sub-G1 phase .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
While less documented than its anticancer effects, preliminary studies suggest potential antimicrobial properties.
- Antimycobacterial Activity : Some derivatives have shown effectiveness against mycobacterial strains, indicating a broader spectrum of biological activity beyond cancer cells .
Case Study 1: Synthesis and Evaluation
In a notable study by Polkam et al., a series of hydrazone derivatives were synthesized and evaluated for their biological activities. The study highlighted that compounds structurally similar to 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione demonstrated significant growth inhibition in various cancer cell lines .
Case Study 2: Mechanistic Insights
Research conducted by Alam et al. focused on the mechanisms underlying the anticancer activity of thiadiazole derivatives. Their findings suggested that compounds inducing oxidative stress within cancer cells could be promising candidates for further development .
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC₅₀ Values (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 3.29 | Apoptosis via caspase activation |
| H460 | 10 | Cell cycle arrest | |
| MCF-7 | Variable | Induction of oxidative stress | |
| Antimycobacterial | Mycobacterium spp. | Not specified | Potential inhibition of cell wall synthesis |
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The compound can be synthesized via refluxing thiosemicarbazide derivatives with appropriate carbonyl compounds in a mixture of DMF and acetic acid, followed by recrystallization from DMF-ethanol or DMF-acetic acid . Reaction progress and purity should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm yield and minimize byproducts .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1688 cm⁻¹ for the thiobarbiturate ring and N–H stretching at ~3300 cm⁻¹) .
- ¹H NMR : Resolves substituent patterns (e.g., aromatic protons from the 4-methylphenyl group and methylene/methine protons in the pyrimidinedione core) .
- Elemental analysis : Validates empirical formula consistency (e.g., %C, H, N deviations <0.5%) .
Q. What safety considerations are documented for handling this compound?
Acute toxicity data for structurally related thioxodihydropyrimidinediones indicate an intraperitoneal LD₅₀ of 64 mg/kg in mice, suggesting strict adherence to PPE and waste disposal protocols . Solubility in polar solvents (e.g., DMF, ethanol) necessitates fume hood use during synthesis .
Advanced Research Questions
Q. What is the mechanistic basis for its reported bioactivity as a Dam inhibitor?
The compound’s thioxodihydropyrimidinedione scaffold binds to the ternary enzyme:DNA:AdoMet complex, disrupting DNA adenine methyltransferase (Dam) activity in Streptococcus pneumoniae. This inhibits biofilm formation by altering global gene expression, including virulence and competence pathways . Substituents like the 4-methylphenylhydrazono group enhance steric interactions with the enzyme’s active site .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Phenyl substitutions : A benzoic acid group on the furan-2-ylmethylidene moiety (in analogs) compensates for inhibitory inefficiency caused by bulky substituents .
- Electron-withdrawing groups : Chlorine on the phenyl ring reduces inhibition potency by ~30%, likely due to altered electronic density .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the hydrazono tautomer, critical for binding affinity .
Q. What challenges arise in designing experiments to resolve contradictory bioactivity data?
Discrepancies in inhibition efficacy across studies may stem from:
- Solvent polarity : Affects tautomeric equilibrium (e.g., hydrazono vs. azo forms), altering binding conformations .
- Microbial strain variability : Biofilm assays with S. pneumoniae vs. E. coli may show divergent Dam inhibition due to enzyme isoform differences .
- Analytical sensitivity : HPLC method validation (e.g., buffer pH adjustments to 6.5) ensures accurate quantification of degradation products .
Q. How can computational modeling enhance understanding of its interaction with biological targets?
Molecular docking studies predict binding poses within the Dam active site, highlighting hydrogen bonding between the thioxo group and conserved residues (e.g., Asp/Glu). MD simulations further assess stability of the enzyme-inhibitor complex under physiological conditions .
Methodological Recommendations
- For synthesis : Optimize reaction time (2–4 hours) and stoichiometry (1:1.2 molar ratio of thiosemicarbazide to carbonyl reagent) to maximize yield .
- For bioassays : Use microarray analysis to profile gene expression changes in bacterial biofilms post-treatment .
- For SAR : Prioritize substituents with electron-donating groups (e.g., –OCH₃) at the para position to enhance inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
